![molecular formula C26H26N4O2 B1246212 Ardeemin](/img/structure/B1246212.png)
Ardeemin
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Description
Ardeemin, also known as this compound, is a useful research compound. Its molecular formula is C26H26N4O2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Introduction to Ardeemin
This compound is a hexacyclic indole alkaloid derived from the fungus Aspergillus fischeri. It has garnered significant attention in scientific research due to its potent ability to reverse multidrug resistance (MDR) in cancer cells. This compound is particularly notable for its efficacy in enhancing the effects of various chemotherapeutic agents, making it a promising candidate for cancer therapy.
Chemical Structure and Synthesis
This compound's structure is characterized by a complex hexacyclic framework, which contributes to its biological activity. The total synthesis of this compound has been achieved through a multi-step process starting from L-tryptophan, utilizing innovative reaction strategies that include a three-step one-pot cascade reaction. This synthesis route allows for the efficient assembly of the compound while maintaining high levels of chiral purity .
Table 1: Key Steps in this compound Synthesis
Step Number | Reaction Type | Description |
---|---|---|
1 | Cyclopropanation | Formation of cyclopropane intermediate |
2 | Ring Opening | Opening of cyclopropane to form a linear precursor |
3 | Ring Closure | Closure to form the final hexacyclic structure |
Reversal of Multidrug Resistance
This compound has been extensively studied for its role in reversing MDR, which is a significant barrier in effective cancer treatment. Research indicates that this compound can enhance the efficacy of traditional chemotherapeutics such as vinblastine and doxorubicin by inhibiting P-glycoprotein, a key player in drug efflux mechanisms. This inhibition leads to increased intracellular concentrations of these drugs, thereby improving their therapeutic effects .
Case Study: Efficacy in Animal Models
In vivo studies have demonstrated that this compound, when administered alongside doxorubicin, significantly improves treatment outcomes in mice models bearing drug-resistant tumors. For instance, B6D2F1 mice with doxorubicin-resistant P388 leukemia showed enhanced survival rates when treated with this compound compared to controls .
Synergistic Effects with Other Chemotherapeutics
This compound exhibits strong synergistic effects when combined with various anticancer agents. Studies have shown that it can reduce the effective dose required for other drugs by up to 700-fold in MDR cell lines. This remarkable synergy highlights this compound's potential as an adjunct therapy in cancer treatment regimens .
Table 2: Synergistic Effects of this compound with Chemotherapeutics
Drug Used | Reduction in Effective Dose | Mechanism of Action |
---|---|---|
Vinblastine | Up to 700-fold | Inhibition of P-glycoprotein |
Doxorubicin | Significant | Increased intracellular accumulation |
Taxol | Notable | Enhanced cytotoxicity |
Properties
Molecular Formula |
C26H26N4O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |
InChI |
InChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1 |
InChI Key |
DNOJISVGBFLJOQ-BXVKCURFSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |
Canonical SMILES |
CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |
Synonyms |
ardeemin |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.